molecular formula C12H18O5 B2553996 Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate CAS No. 148811-50-1

Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate

Cat. No. B2553996
CAS RN: 148811-50-1
M. Wt: 242.271
InChI Key: YERYYLHWWCHIRT-FWSPBBIJSA-N
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Description

Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate is a useful research compound. Its molecular formula is C12H18O5 and its molecular weight is 242.271. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired chemical structure. For compounds with similar complexity, research focuses on optimizing reaction conditions, understanding reaction mechanisms, and improving yield and purity. For instance, studies on lignin model compounds reveal insights into bond cleavage mechanisms under acidic conditions, providing a foundation for synthesizing complex molecules from natural polymers (Yokoyama, 2015).

Applications in Material Science

Research into novel materials often explores the use of complex organic molecules for improving the properties of polymers, coatings, and other materials. For example, the development of new polymers utilizing ethyl acetate, a simple ester, highlights the importance of organic synthesis in creating materials with desired characteristics (Patil & Gnanasundaram, 2020).

Environmental and Biological Implications

The environmental fate and biological impact of synthetic organic compounds are critical areas of research. Studies on the biodegradation and environmental behavior of ether compounds like ethyl tert-butyl ether (ETBE) shed light on the challenges and considerations in assessing the ecological impact of synthetic molecules (Thornton et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s possible that the mechanism of action could vary depending on the context in which this compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. For detailed safety information and handling procedures, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or other safety literature .

Future Directions

The future directions or potential applications for this compound are not specified in the search results. The potential uses could vary widely depending on the field of study or industry .

properties

IUPAC Name

ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-4-14-9(13)6-12-8(16-12)5-7-10(12)17-11(2,3)15-7/h7-8,10H,4-6H2,1-3H3/t7-,8-,10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERYYLHWWCHIRT-FWSPBBIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12C(O1)CC3C2OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@]12[C@H](O1)C[C@@H]3[C@H]2OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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